molecular formula C22H27ClN4O4 B2599069 N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-(3,4-dimethoxyphenyl)ethanediamide CAS No. 1049373-85-4

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-(3,4-dimethoxyphenyl)ethanediamide

Cat. No.: B2599069
CAS No.: 1049373-85-4
M. Wt: 446.93
InChI Key: CNJCECVIIAILEU-UHFFFAOYSA-N
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Scientific Research Applications

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(3,4-dimethoxyphenyl)ethanediamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Studied for its interactions with dopamine receptors, particularly D4 receptors.

    Medicine: Potential therapeutic applications in treating neurological disorders due to its selective binding to dopamine receptors.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

Target of Action

The primary target of the compound N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(3,4-dimethoxyphenyl)ethanediamide is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .

Mode of Action

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(3,4-dimethoxyphenyl)ethanediamide acts as a ligand for the D4 dopamine receptor . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 dopamine receptor, initiating a biochemical response .

Biochemical Pathways

Upon binding to the D4 dopamine receptor, N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(3,4-dimethoxyphenyl)ethanediamide triggers a series of biochemical reactions. These reactions involve various signaling pathways that are crucial for numerous physiological functions, including motor control, cognition, and reward .

Pharmacokinetics

Like many other drugs, its bioavailability is likely influenced by factors such as its chemical structure, formulation, route of administration, and the individual’s physiological condition .

Result of Action

The molecular and cellular effects of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(3,4-dimethoxyphenyl)ethanediamide’s action are primarily related to its interaction with the D4 dopamine receptor. By acting as a ligand for this receptor, it can modulate the receptor’s activity and influence various physiological functions .

Action Environment

The action, efficacy, and stability of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(3,4-dimethoxyphenyl)ethanediamide can be influenced by various environmental factors. These may include the presence of other drugs, the individual’s health status, genetic factors, and even lifestyle factors such as diet and exercise .

Biochemical Analysis

Biochemical Properties

In biochemical reactions, N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(3,4-dimethoxyphenyl)ethanediamide acts as a ligand, binding to the D4 subtype of dopamine receptors . This interaction can influence the activity of these receptors and potentially alter various biochemical processes.

Cellular Effects

The effects of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(3,4-dimethoxyphenyl)ethanediamide on cells are largely tied to its interaction with the D4 dopamine receptors . These receptors are involved in various cellular processes, including cell signaling pathways and gene expression.

Molecular Mechanism

The molecular mechanism of action of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(3,4-dimethoxyphenyl)ethanediamide involves binding to the D4 dopamine receptors . This binding can influence the activity of these receptors, potentially leading to changes in cell signaling and gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(3,4-dimethoxyphenyl)ethanediamide involves multiple steps. One common method includes the reaction of 4-(4-chlorophenyl)piperazine with 2-bromoethylamine hydrobromide to form an intermediate, which is then reacted with 3,4-dimethoxybenzoyl chloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(3,4-dimethoxyphenyl)ethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .

Properties

IUPAC Name

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-N'-(3,4-dimethoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN4O4/c1-30-19-8-5-17(15-20(19)31-2)25-22(29)21(28)24-9-10-26-11-13-27(14-12-26)18-6-3-16(23)4-7-18/h3-8,15H,9-14H2,1-2H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNJCECVIIAILEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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